N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is an organic compound with the molecular formula C14H13N3OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the condensation of benzaldehyde with 2-amino-3-methylthiophene, followed by cyclization and methylation reactions . The reaction conditions often include the use of solvents like methanol or dimethylformamide and catalysts such as Amberlyst-70, which is a thermally stable and cost-effective heterogeneous catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: This compound has a similar structure but with an additional phenyl group, which may alter its biological activity and chemical properties.
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Another similar compound with a pyrazolyl group, which may affect its reactivity and applications.
Uniqueness
N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both thieno and pyrazole rings.
Properties
IUPAC Name |
N,3-dimethyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-11-8-12(13(18)15-2)19-14(11)17(16-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRBLDPBJXLCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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